

Ansofaxine: A Technical Overview of its Discovery and Development

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Compound of Interest		
Compound Name:	Ansofaxine	
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Introduction

Ansofaxine hydrochloride, also known as toludesvenlafaxine (codenamed LY03005 or LPM570065), is an innovative antidepressant developed by Luye Pharma Group.[1][2] It is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a prodrug of desvenlafaxine.[2][3] Ansofaxine was developed to offer a more comprehensive treatment for major depressive disorder (MDD) by targeting three key neurotransmitters involved in mood regulation.[1] This technical guide provides an in-depth overview of the discovery, mechanism of action, and the preclinical and clinical development of Ansofaxine.

Mechanism of Action

Ansofaxine functions as a triple reuptake inhibitor, blocking the serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters.[1][4] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.[4] The simultaneous modulation of these three neurotransmitter systems is believed to contribute to a broader spectrum of antidepressant effects, potentially addressing a wider range of depressive symptoms.[1][4]

Receptor Binding Affinities

The inhibitory activity of **Ansofaxine** on the monoamine transporters has been quantified through in vitro studies, with the following half-maximal inhibitory concentrations (IC50)



reported:

Target Transporter	IC50 (nM)
Serotonin Transporter (SERT)	723[5]
Norepinephrine Transporter (NET)	763[5]
Dopamine Transporter (DAT)	491[5]

Preclinical Development

Preclinical studies for **Ansofaxine** have demonstrated its ability to modulate neurotransmitter levels and its potential antidepressant effects.

In Vivo Microdialysis Studies

Microdialysis studies in rats were conducted to assess the effect of **Ansofaxine** on extracellular levels of serotonin, norepinephrine, and dopamine in the striatum.[6] These studies showed that both acute and chronic administration of **Ansofaxine** significantly increased the extracellular concentrations of all three neurotransmitters.[6] Notably, the ability of **Ansofaxine** to increase extracellular dopamine levels was found to be approximately two to three times stronger than that of desvenlafaxine.[6]

Clinical Development

Ansofaxine has undergone a series of clinical trials to evaluate its efficacy, safety, and tolerability in patients with Major Depressive Disorder.

Phase 1 Clinical Trials

Phase 1 studies in healthy volunteers established the pharmacokinetic profile of **Ansofaxine** extended-release (ER) tablets. These studies, including single ascending-dose and multiple ascending-dose trials, demonstrated that **Ansofaxine** has a dose-proportional pharmacokinetic relationship within the range of 20 to 200 mg/day.[5] The main adverse reactions reported were mild and included nausea, vomiting, diarrhea, and dizziness.[5]

Phase 2 Clinical Trial



A Phase 2, multicenter, randomized, double-blind, placebo-controlled, dose-finding study (NCT02988024) was conducted in China to assess the efficacy and safety of **Ansofaxine** in patients with MDD.[5][7]

Efficacy Results: The primary endpoint was the change in the 17-item Hamilton Depression Rating Scale (HAMD17) total score from baseline to week 6. The study found a statistically significant difference in the mean change in HAMD17 scores for the pooled **Ansofaxine** groups compared to placebo.

Treatment Group	Mean Change in HAMD17 Score from Baseline	p-value (vs. Placebo)
Ansofaxine (pooled doses)	-12.46	0.0447
Placebo	-9.71	N/A

Safety Results: **Ansofaxine** was generally well-tolerated. The incidence of treatment-related adverse events (TRAEs) is summarized below.

Dose Group	Incidence of TRAEs (%)
40 mg/day	51.92
80 mg/day	65.38
120 mg/day	56.86
160 mg/day	62.75
Placebo	38.78

Phase 3 Clinical Trial

A pivotal Phase 3, multicenter, double-blind, randomized, placebo-controlled trial (NCT04853407) was conducted in China to further verify the efficacy and safety of **Ansofaxine** in adults with MDD.[8][9]

Efficacy Results: The primary efficacy endpoint was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to week 8. Both doses of



Ansofaxine demonstrated a statistically significant improvement in MADRS scores compared to placebo.[8][9]

Treatment Group	Mean Change in MADRS Score from Baseline	p-value (vs. Placebo)
Ansofaxine 80 mg/day	-20.0	< 0.0001
Ansofaxine 160 mg/day	-19.9	< 0.0001
Placebo	-14.6	N/A

Safety Results: The safety profile of **Ansofaxine** in the Phase 3 trial was consistent with previous studies. The incidence of treatment-related adverse events is presented below.

Dose Group	Incidence of TRAEs (%)
Ansofaxine 80 mg/day	59.2
Ansofaxine 160 mg/day	65.22
Placebo	45.11

Experimental Protocols Preclinical Microdialysis Protocol (General Overview)

- Animal Model: Male Sprague-Dawley rats.
- Procedure: A microdialysis probe was implanted in the striatum of the rats. Following a
 recovery period, artificial cerebrospinal fluid was perfused through the probe at a constant
 flow rate. Dialysate samples were collected at regular intervals before and after the
 administration of Ansofaxine or vehicle.
- Administration: **Ansofaxine** was administered via oral gavage.
- Analysis: The concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples were determined using high-performance liquid chromatography (HPLC) with electrochemical detection.



Phase 3 Clinical Trial Protocol (NCT04853407)

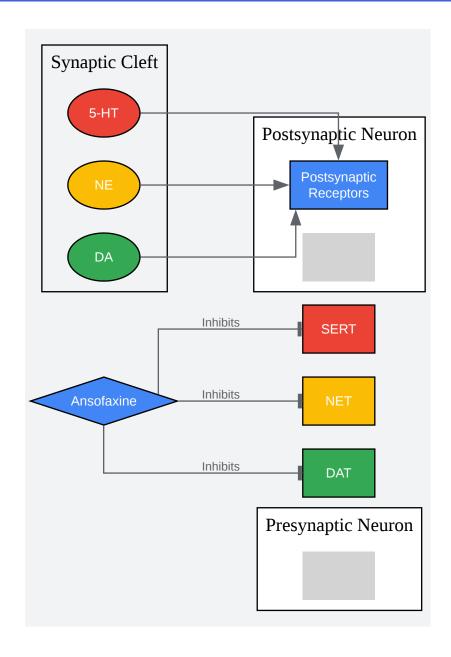
- Study Design: A multicenter, double-blind, randomized, placebo-controlled, parallel-group study.[8][9]
- Participants: 588 adult patients (aged 18-65 years) with a diagnosis of MDD according to DSM-5 criteria were randomized.[8][9]
- Inclusion Criteria: Key inclusion criteria included a MADRS total score of ≥ 26 at screening.
 [4]
- Exclusion Criteria: Patients with a history of seizures, substance or alcohol abuse within 6
 months prior to screening, or MDD secondary to other medical or psychiatric illnesses were
 excluded.[4]
- Intervention: Patients were randomized in a 1:1:1 ratio to receive either Ansofaxine 80 mg/day, Ansofaxine 160 mg/day, or placebo for 8 weeks.[8][9]
- Primary Outcome: The primary efficacy measure was the change from baseline in the MADRS total score at week 8.[8][9]
- Secondary Outcomes: Secondary efficacy measures included changes in the HAMD17 total score, Clinical Global Impressions-Severity (CGI-S), and Sheehan Disability Scale (SDS).[4]
- Safety Assessments: Safety was monitored through the recording of adverse events, vital signs, physical examinations, laboratory tests, and electrocardiograms (ECGs).[8][9]

Chemical Synthesis

Detailed information on the commercial synthesis process of **Ansofaxine** hydrochloride is proprietary. However, literature is available on the synthesis of related substances for quality control purposes. These methods typically involve the reaction of O-desmethylvenlafaxine with various benzoyl chlorides.[10] For instance, the synthesis of certain related phenyl benzoate hydrochlorides is achieved by reacting O-desmethylvenlafaxine with the corresponding benzoyl chloride, 4-methylbenzoyl chloride, or 4-methoxybenzoyl chloride.[10]

Visualizations

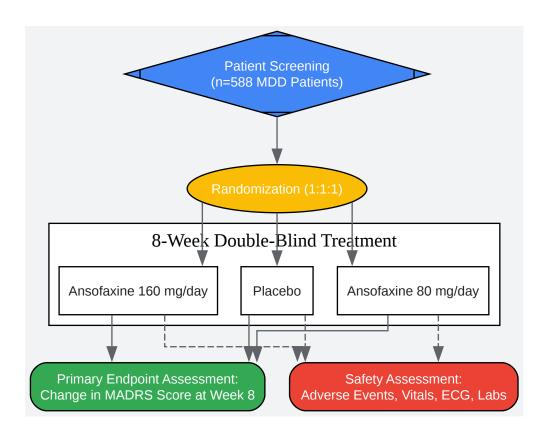




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Caption: Mechanism of action of **Ansofaxine** as a triple reuptake inhibitor.





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Caption: Workflow of the Phase 3 clinical trial for **Ansofaxine** (NCT04853407).

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